5-Bromo-4-chloro-2-methoxybenzonitrile
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Overview
Description
5-Bromo-4-chloro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
5-Bromo-4-chloro-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It serves as a building block in the manufacture of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-2-methoxybenzonitrile is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibiting this protein can help regulate blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
This compound interacts with SGLT2 by inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose through urine . As a result, blood glucose levels are reduced, which is beneficial for managing diabetes .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to an increase in glucose excretion . This can have downstream effects on other metabolic processes, such as glycolysis and insulin signaling, as they are directly influenced by glucose levels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood glucose levels . By inhibiting SGLT2, the compound decreases glucose reabsorption in the kidneys, leading to increased glucose excretion . This can help manage blood glucose levels in individuals with diabetes .
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-4-chloro-2-methoxybenzonitrile over time in laboratory settings are critical for its effectiveness in biochemical studies. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and air can lead to its degradation . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that this compound can cause sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it can lead to toxicity, manifesting as liver and kidney damage in animal models . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell . The compound’s metabolism can also influence its overall biological activity and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of 4-chloro-2-methoxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the nitrile group can be reduced to an amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzonitrile
- 4-Chloro-2-methoxybenzonitrile
- 5-Bromo-4-chloro-2-methoxybenzoic acid
Uniqueness
5-Bromo-4-chloro-2-methoxybenzonitrile is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. This dual substitution pattern allows for selective functionalization and diverse chemical transformations .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNXNQOFUQIOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678927 |
Source
|
Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239838-17-5 |
Source
|
Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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